1-氘代环丙烷-1-羧酸

概述

描述

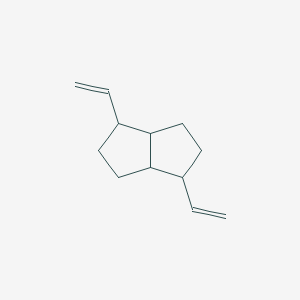

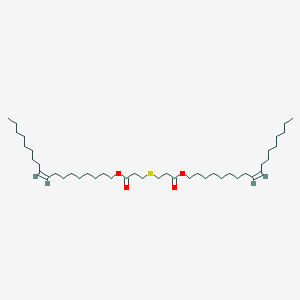

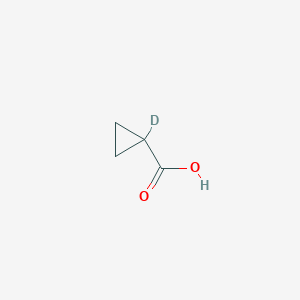

Cyclopropane-1-D1-carboxylic acid is a deuterated analog of cyclopropane-1-carboxylic acid Deuterium, a stable isotope of hydrogen, replaces one hydrogen atom in the cyclopropane ring

科学研究应用

Cyclopropane-1-D1-carboxylic acid has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: Deuterated compounds often exhibit altered metabolic profiles, making them useful in drug development.

Isotope Labeling: Deuterium labeling is used in mechanistic studies to trace reaction pathways and understand reaction mechanisms.

作用机制

Target of Action

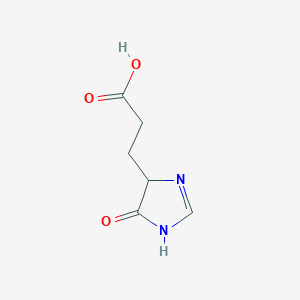

1-Deuteriocyclopropane-1-carboxylic acid (also known as Cyclopropane-1-carboxylic Acid-d1) is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are involved in the synthesis and oxidation of ACC, respectively .

Mode of Action

The compound interacts with its targets, ACSs and ACOs, to influence the biosynthesis of ethylene. ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . This interaction results in changes in the levels of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Biochemical Pathways

The affected biochemical pathway is the ethylene biosynthesis pathway. The biosynthesis of ethylene starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC by ACS, and ACC is oxidized to ethylene by ACO . This pathway is regulated by developmental, hormonal, and environmental cues .

Result of Action

The action of 1-Deuteriocyclopropane-1-carboxylic acid results in changes in the levels of ethylene in plants. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . These include germination, leaf and flower senescence and abscission, fruit ripening, and responses to various stresses .

Action Environment

The action of 1-Deuteriocyclopropane-1-carboxylic acid is influenced by various environmental factors. The rate of ACC formation, and thus ethylene production, differs in response to developmental, hormonal, and environmental cues

生化分析

Biochemical Properties

1-Deuteriocyclopropane-1-carboxylic acid interacts with several enzymes and proteins. It is converted from SAM by ACC synthases, a member of the pyridoxal-5′-phosphate (PLP) dependent aminotransferases . This conversion is the first committed and generally rate-limiting step in ethylene biosynthesis . The interaction between 1-Deuteriocyclopropane-1-carboxylic acid and these enzymes is crucial for the production of ethylene .

Cellular Effects

1-Deuteriocyclopropane-1-carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by acting as a precursor to the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . Therefore, the presence of 1-Deuteriocyclopropane-1-carboxylic acid indirectly impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-Deuteriocyclopropane-1-carboxylic acid involves its conversion to ethylene. This process starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to 1-Deuteriocyclopropane-1-carboxylic acid by ACC synthase . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while 1-Deuteriocyclopropane-1-carboxylic acid is oxidized to ethylene by ACC oxidase .

Temporal Effects in Laboratory Settings

The effects of 1-Deuteriocyclopropane-1-carboxylic acid over time in laboratory settings are primarily related to its role in ethylene production. The rate of 1-Deuteriocyclopropane-1-carboxylic acid formation differs in response to developmental, hormonal, and environmental cues

Metabolic Pathways

1-Deuteriocyclopropane-1-carboxylic acid is involved in the ethylene biosynthesis pathway . It is converted from SAM, which is derived from the amino acid methionine . This conversion is catalyzed by ACC synthase . The resulting 1-Deuteriocyclopropane-1-carboxylic acid is then oxidized to ethylene by ACC oxidase .

Transport and Distribution

1-Deuteriocyclopropane-1-carboxylic acid is transported within cells and throughout the plant. Some evidence suggests the existence of ACC transporters

Subcellular Localization

The enzymes that convert it into ethylene, ACC synthase and ACC oxidase, are known to be localized in the cytosol

准备方法

Synthetic Routes and Reaction Conditions: Cyclopropane-1-D1-carboxylic acid can be synthesized through several methods:

Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the cyclopropane ring.

Intramolecular Cyclization: γ-Substituted amino acid derivatives undergo intramolecular cyclization to form the cyclopropane ring.

Cyclopropanation of Alkenes: Alkenes can be cyclopropanated using diazo compounds, ylides, or carbene intermediates.

Industrial Production Methods: Industrial production methods for 1-deuteriocyclopropane-1-carboxylic acid are similar to those used for other cyclopropane derivatives. These methods typically involve large-scale cyclopropanation reactions using diazo compounds or other carbene sources under controlled conditions to ensure high yield and purity .

化学反应分析

Cyclopropane-1-D1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.

Substitution: The hydrogen atoms in the cyclopropane ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Halogenated cyclopropane derivatives.

相似化合物的比较

Cyclopropane-1-D1-carboxylic acid can be compared with other similar compounds such as:

Cyclopropane-1-carboxylic acid: The non-deuterated analog, which has similar chemical properties but different kinetic behaviors.

1-Aminocyclopropane-1-carboxylic acid: A related compound used in plant hormone research.

Cyclopropane derivatives: Other cyclopropane-containing compounds with various functional groups

Uniqueness: The uniqueness of 1-deuteriocyclopropane-1-carboxylic acid lies in its deuterium content, which imparts distinct kinetic and metabolic properties compared to its non-deuterated analogs .

属性

IUPAC Name |

1-deuteriocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGUBTXCNDTFJI-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。